molecular formula C20H23N3O4S B2962577 N-(4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 954000-53-4

N-(4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2962577
CAS RN: 954000-53-4
M. Wt: 401.48
InChI Key: MVIPRXALHFXWNV-UHFFFAOYSA-N
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Description

N-(4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide, also known as PTQ-SA, is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research. PTQ-SA is a sulfonamide derivative that has been synthesized using a multi-step process involving a series of chemical reactions.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research has explored the structural aspects of similar amide-containing isoquinoline derivatives, highlighting their ability to form gels or crystalline salts with mineral acids and exhibit enhanced fluorescence upon forming host–guest complexes with certain compounds. This indicates potential applications in material science and sensor technology due to these unique physical and chemical properties (Karmakar et al., 2007).

Anti-Breast Cancer Activity

A study on acetylenic quinolinesulfonamides, which are structurally related to the compound , demonstrated potent antiproliferative activity against breast cancer cell lines. This suggests their utility in developing new therapeutic agents targeting cancer cells, emphasizing the relevance of such compounds in medical research (Marciniec et al., 2017).

Synthetic Methodologies and Characterization

The synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been detailed, providing insights into the methods for preparing complex heterocyclic compounds. Such work lays the groundwork for the synthesis of pharmacologically active molecules, highlighting the compound's utility in pharmaceutical chemistry (Zaki et al., 2017).

Cytotoxic Activity Against Cancer Cells

Another study focused on novel sulfonamide derivatives, including compounds structurally related to N-(4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide, showcasing their cytotoxic activity against various cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies (Ghorab et al., 2015).

properties

IUPAC Name

N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-20(25)23-12-4-5-15-13-17(8-11-19(15)23)22-28(26,27)18-9-6-16(7-10-18)21-14(2)24/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIPRXALHFXWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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